N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
1H-1,2,3-Triazole is a nitrogenous heterocyclic compound. It contains two carbon and three nitrogen atoms in a five-membered ring structure . Benzamide is a simple carboxamide derivative of benzoic acid. It consists of a benzene ring attached to an amide functional group .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of azides with alkynes, a process known as click chemistry . Benzamide can be synthesized by the reaction of benzoic acid with ammonia .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole consists of a five-membered ring with two carbon atoms and three nitrogen atoms . Benzamide has a benzene ring attached to an amide functional group .Chemical Reactions Analysis
Triazole compounds are known to participate in various chemical reactions, often serving as ligands for metals and acting as building blocks in the synthesis of more complex molecules . Benzamides can undergo hydrolysis, reverting back to benzoic acid and ammonia .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 1H-1,2,3-triazole is a colorless liquid and highly soluble in water .Scientific Research Applications
Discovery and Optimization of Inhibitors
The development of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the importance of triazine heterocycles, similar to the triazole ring in the specified compound, demonstrating the critical role these structures play in achieving high potency and selectivity in pharmacological agents (R. K. Thalji et al., 2013).
Anti-acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, exploring their anti-acetylcholinesterase (anti-AChE) activity, underscores the pharmaceutical potential of benzamide and piperidine derivatives in addressing conditions like dementia. This aligns with the interest in N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide for its potential applications in neuroscience and pharmacology (H. Sugimoto et al., 1990).
Synthesis Techniques
The synthesis and conformational analysis of phosphoric triamides incorporating the P(O)[N]3 skeleton, and employing piperazine and piperidine derivatives, are critical for understanding the structural and electronic characteristics of these compounds, which may relate to the synthesis and application of the compound (Z. Shariatinia et al., 2012).
Biological Activity Studies
Research on novel benzamides and their metal complexes, including those derived from piperidine, has been conducted to assess their structural features and biological activities. This work is foundational for evaluating the potential bioactivity of this compound, particularly in antibacterial applications (E. Khatiwora et al., 2013).
Mechanism of Action
Target of Action
Triazole compounds, which include n-(1-(1-phenyl-1h-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of the target enzymes or receptors.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole compounds , it can be inferred that multiple pathways could be affected.
Result of Action
Given the compound’s potential interaction with various enzymes and receptors , it can be inferred that it could have a range of effects at the molecular and cellular level.
Safety and Hazards
Properties
IUPAC Name |
N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-20(16-7-3-1-4-8-16)22-17-11-13-25(14-12-17)21(28)19-15-26(24-23-19)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJRCUKJXHFIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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